2-(1-Ethyl-1h-imidazol-5-yl)-N-methylethan-1-amine
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Overview
Description
2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by its unique structure, which includes an ethyl group attached to the imidazole ring and a methylethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine typically involves the following steps:
Formation of Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Substitution at the 1-Position: Ethylation of the imidazole ring can be achieved using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Amino Group: The amino group can be introduced through reductive amination of the ethylated imidazole with formaldehyde and ammonia, followed by reduction with sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Ethyl iodide, ethyl bromide, and various nucleophiles.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted imidazoles.
Scientific Research Applications
2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the role of imidazole derivatives in biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine
2-(1-Propyl-1H-imidazol-5-yl)ethan-1-amine
2-(1-Butyl-1H-imidazol-5-yl)ethan-1-amine
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(3-ethylimidazol-4-yl)-N-methylethanamine |
InChI |
InChI=1S/C8H15N3/c1-3-11-7-10-6-8(11)4-5-9-2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
OHPSNTZTOJMZEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1CCNC |
Origin of Product |
United States |
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